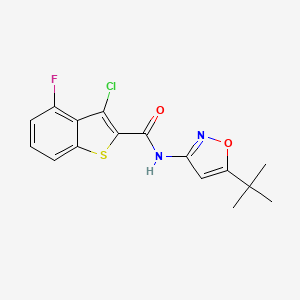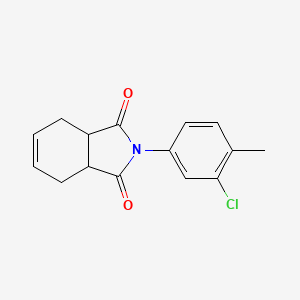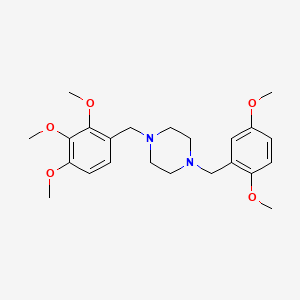![molecular formula C18H20N2O2 B4880431 N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)
N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with additional functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of 2-methylphenylacetic acid with a suitable acylating agent, such as acetic anhydride, in the presence of a catalyst like sulfuric acid. This reaction forms the corresponding acylated intermediate.
Amidation Reaction: The acylated intermediate is then reacted with N,N-dimethylamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity 2-methylphenylacetic acid and N,N-dimethylamine.
Reaction Optimization: Utilizing optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Corresponding oxidized benzamide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: The compound can be incorporated into polymer matrices to improve their mechanical and thermal properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Cell Signaling: The compound can modulate cell signaling pathways, making it useful in studying cellular processes.
Medicine:
Drug Development: this compound can serve as a lead compound for developing new pharmaceuticals with improved efficacy and reduced side effects.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may be employed in the formulation of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
- N,N-dimethylbenzamide
- N,N-dimethyl-2-phenylacetamide
- N,N-dimethyl-2-{[(4-methylphenyl)acetyl]amino}benzamide
Comparison:
- N,N-dimethylbenzamide: Lacks the additional acetyl and methylphenyl groups, resulting in different chemical properties and reactivity.
- N,N-dimethyl-2-phenylacetamide: Similar structure but without the methyl group on the phenyl ring, leading to variations in steric and electronic effects.
- N,N-dimethyl-2-{[(4-methylphenyl)acetyl]amino}benzamide: Similar structure with the methyl group at a different position on the phenyl ring, affecting its chemical behavior and interactions.
N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
N,N-dimethyl-2-[[2-(2-methylphenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-4-5-9-14(13)12-17(21)19-16-11-7-6-10-15(16)18(22)20(2)3/h4-11H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJOBUKMZRIASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)-1-phenylethanone;bromide](/img/structure/B4880384.png)
![3-chloro-4-fluoro-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4880386.png)
![5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4880404.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B4880406.png)

![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)-3-phenylpropanoate](/img/structure/B4880419.png)



![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B4880456.png)
